

In-Depth Technical Guide to the Properties of Nitromifene Citrate Salt

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| Compound of Interest | | |
|----------------------|-------------|-----------|
| Compound Name: | NITROMIFENE | |
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For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitromifene, also known by its developmental code CI-628, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, similar to tamoxifen and clomiphene.[1] Although it demonstrated antiestrogenic activity and was investigated for its potential therapeutic effects, it was never commercialized.[1] This guide provides a comprehensive overview of the known properties of **nitromifene** and its citrate salt, with a focus on its physicochemical characteristics, biological activity, and mechanism of action. Due to its status as an unmarketed compound, publicly available data on the citrate salt form is limited. Therefore, where specific data for **nitromifene** citrate is unavailable, information on the base compound or analogous, structurally related SERMs is provided for context.

Physicochemical Properties

Nitromifene citrate is the 1:1 citrate salt of **nitromifene**.[2] The base, **nitromifene**, is a mixture of (E)- and (Z)-isomers, which have been shown to possess similar antiestrogenic activity.[1]

Chemical Identity



| Property | Value | Reference |
|------------|---|-----------|
| IUPAC Name | 1-[2-[4-[1-(4- Methoxyphenyl)-2-nitro-2- phenylethenyl]phenoxy]ethyl]p yrrolidine; 2-hydroxypropane- 1,2,3-tricarboxylic acid | [1] |
| Synonyms | CI-628 citrate, CN-55945-27 | |
| CAS Number | 5863-35-4 | _ |

Molecular and Physical Properties

Quantitative experimental data for the physicochemical properties of **nitromifene** citrate, such as melting point, solubility, and pKa, are not readily available in peer-reviewed literature. The following tables summarize the known properties of the base and citrate salt, along with comparative data from the structurally similar SERM, toremifene citrate, to provide an estimated range.

Table 1: Molecular Properties

| Compound | Molecular Formula | Molar Mass (g/mol) |
|---------------------|-------------------|----------------------|
| Nitromifene (Base) | C27H28N2O4 | 444.53 |
| Nitromifene Citrate | СззНз6N2O11 | 636.65 |
| Toremifene Citrate | C32H36CINO8 | 598.1 |

Table 2: Physical Property Data (Experimental and Comparative)



| Property | Nitromifene Citrate | Toremifene Citrate (for comparison) |
|--------------------|--------------------------------------|---|
| Melting Point (°C) | Data not available | 160-162 |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Water (0.44 mg/mL at 37 °C), Sparingly soluble in methanol, Slightly soluble in ethanol |
| pKa | Data not available | ~8.0 |

Experimental Protocols

Detailed experimental protocols for the characterization of **nitromifene** citrate are not published. The following sections describe generalized, standard methodologies for determining the key physicochemical properties presented above.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound can be determined using the shake-flask method, a standard protocol recommended by international guidelines.

- Preparation: An excess amount of nitromifene citrate solid is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
- Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- Sample Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully removed and clarified by centrifugation and/or filtration through a solvent-compatible filter (e.g., 0.22 μm PTFE) to remove all undissolved particles.
- Quantification: The concentration of dissolved nitromifene citrate in the clear filtrate is
 determined using a validated analytical method, such as High-Performance Liquid
 Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known
 concentrations of the compound is used for accurate quantification.

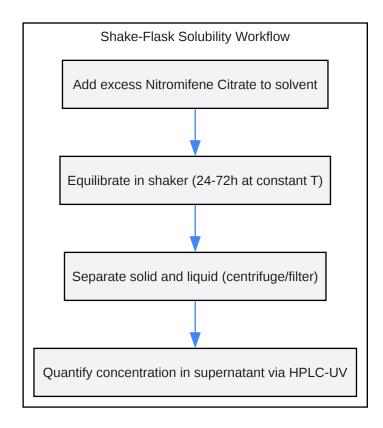




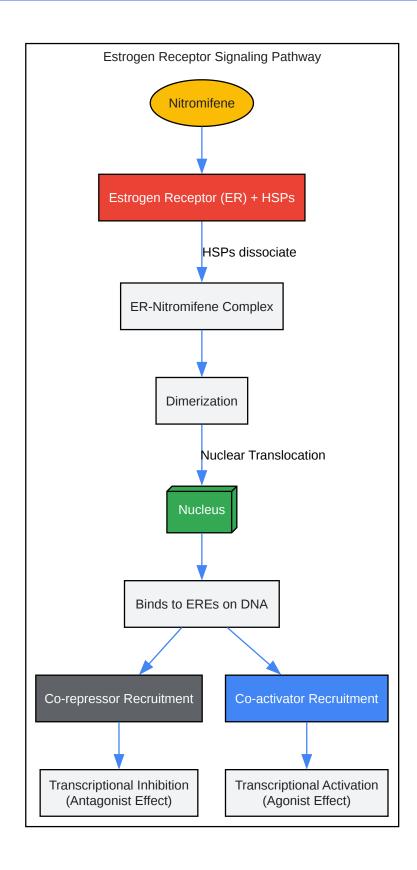


• Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

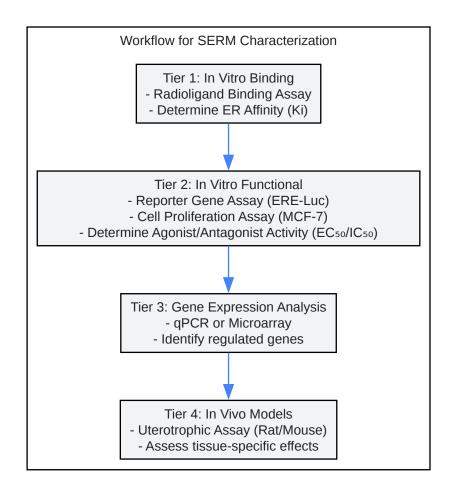












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References

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